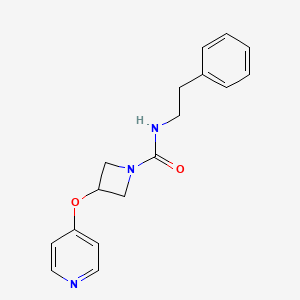

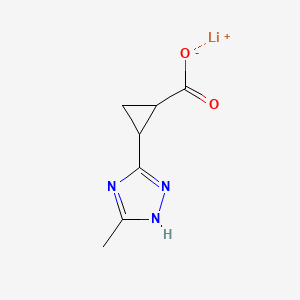

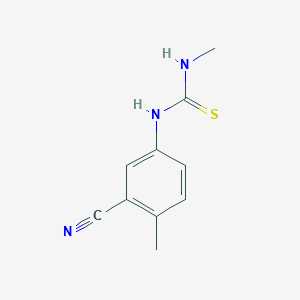

![molecular formula C24H27N3O5 B2503171 N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-71-1](/img/structure/B2503171.png)

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the pyrazine ring and the carboxamide group. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of pyrazine carboxamides can involve reactions with amines and anilines, leading to good yields. A mechanism involving the ring opening of an anhydride and decarboxylation of the heterocyclic ring, potentially through an N-heterocyclic carbene intermediate, is proposed . Additionally, the synthesis of related compounds, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, has been achieved through Suzuki cross-coupling reactions, which could be a relevant method for synthesizing similar pyrazine derivatives .

Molecular Structure Analysis

The molecular structure of pyrazine carboxamides can be characterized using various spectroscopic techniques, including NMR and mass spectrometry . The stability of these molecules can be influenced by hyper-conjugative interactions and charge delocalization, as evidenced by NBO analysis . The presence of electron-donating groups, such as methoxy groups in the compound of interest, could further affect the electronic structure and stability.

Chemical Reactions Analysis

Pyrazine carboxamides can participate in various chemical reactions. For instance, they can react with thiols to afford different heterocyclic compounds, as seen in the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the compound may also be influenced by the presence of the carboxamide group, which can engage in hydrogen bonding and potentially lead to the formation of cocrystals with carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine carboxamides can be explored through computational methods such as DFT calculations, which provide insights into reactivity parameters like FMOs, HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and hardness . These properties are crucial for understanding the behavior of the compound under different conditions. The spectroscopic properties, including FT-IR and FT-Raman, can be experimentally and theoretically investigated to determine vibrational frequencies and molecular geometry . Additionally, the compound's potential biological activities, such as antibacterial, antifungal, and anticancer properties, can be evaluated through various assays .

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Scientific Research

Quinoxaline and Pyrazine Derivatives

Quinoxaline, also known as benzopyrazine, and pyrazine derivatives are notable in organic chemistry for their versatility. These compounds are integral to dyes, pharmaceuticals, and antibiotics, with studies exploring their antitumor properties and applications as catalysts' ligands. The diverse functionalities of quinoxaline and pyrazine derivatives span across various fields including medicinal chemistry, where they are investigated for their pharmacological effects ranging from antibacterial to anticancer activities (Aastha Pareek and Dharma Kishor, 2015); (S. Ferreira & C. Kaiser, 2012).

Applications in Catalysis and Organic Synthesis

Research on heterocyclic N-oxide molecules, including pyridine and indazole derivatives, showcases their potential in organic synthesis, catalysis, and drug applications. These compounds are utilized in forming metal complexes, designing catalysts, and in asymmetric synthesis, demonstrating their vast applicability in advancing chemistry and drug development (Dongli Li et al., 2019).

Biochemical and Molecular Aspects

The biochemical and molecular aspects of compounds like 1,2-dimethylhydrazine (DMH) in inducing colon carcinogenesis provide a framework for understanding the carcinogenic mechanisms and evaluating natural or pharmacological compounds in animal models. This research avenue is crucial for developing targeted treatments and understanding the underlying processes of colon cancer (K. Venkatachalam et al., 2020).

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-29-16-8-10-21(31-3)18(14-16)23-20-6-5-11-26(20)12-13-27(23)24(28)25-19-9-7-17(30-2)15-22(19)32-4/h5-11,14-15,23H,12-13H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZPGWUBIUVYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

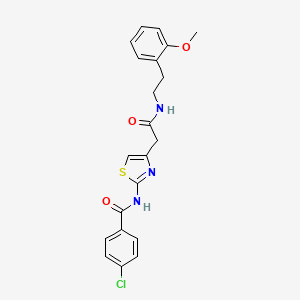

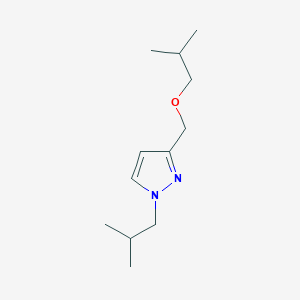

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)

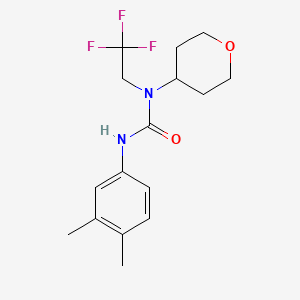

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)

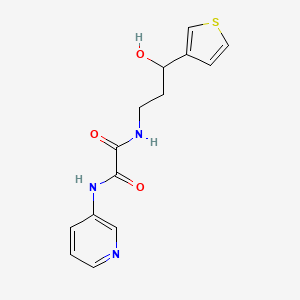

![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)